molecular formula C6H5Br2NO2S B7827332 2,4-Dibromobenzenesulfonamide

2,4-Dibromobenzenesulfonamide

Cat. No.: B7827332
M. Wt: 314.98 g/mol
InChI Key: MUFCRRXQXOUBEC-UHFFFAOYSA-N
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Description

2,4-Dibromobenzenesulfonamide is a chemical compound of interest in scientific research for the development and study of novel sulfonamide derivatives. Sulfonamides represent a significant class of synthetic compounds known for a broad spectrum of pharmacological activities . Researchers modify the sulfonamide functional group with various substituents, such as bromine atoms, to enhance specific properties or target particular biological processes . These compounds are frequently investigated for their potential as antibacterial and antifungal agents . Beyond antimicrobial applications, sulfonamide derivatives are also explored for other biological activities, including anti-proliferative effects against human cancer cell lines in vitro . The structural motif of the sulfonamide functional group acts as a competitive inhibitor of bacterial enzymes like dihydropteroate synthase, which is involved in folic acid synthesis . The presence of bromine atoms on the benzene ring can alter the compound's electronic properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2,4-dibromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFCRRXQXOUBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regioselectivity

Bromination of benzenesulfonamide introduces bromine atoms at positions ortho and para to the sulfonamide group. However, achieving 2,4-dibromo substitution necessitates careful tuning of reaction parameters:

  • Brominating Agents : Liquid bromine (Br₂) in acetic acid or carbon tetrachloride (CCl₄) is commonly used.

  • Catalysts : Lewis acids like FeBr₃ enhance electrophilicity but may reduce regioselectivity.

  • Solvents : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

Example Procedure:

  • Dissolve benzenesulfonamide (1.0 equiv) in glacial acetic acid.

  • Add Br₂ (2.2 equiv) dropwise at 0°C under nitrogen.

  • Stir for 12 hours, quench with NaHSO₃, and isolate via filtration.

Yield : 60–75% (mixture of mono- and di-brominated products).
Challenges : Poor regiocontrol due to competing meta-directing effects of the sulfonamide group.

Sulfonation of Pre-Brominated Benzene Precursors

Synthesis of 2,4-Dibromobenzenesulfonyl Chloride

Chlorosulfonation of 1,3-dibromobenzene introduces the sulfonyl chloride group at the para position relative to one bromine atom:

  • Chlorosulfonation :

    • React 1,3-dibromobenzene with chlorosulfonic acid (ClSO₃H) at 50°C for 4 hours.

    • Product : 2,4-dibromobenzenesulfonyl chloride (white solid, 85% yield).

  • Amination :

    • Treat the sulfonyl chloride with aqueous NH₃ in dichloromethane at 0°C.

    • Product : 2,4-dibromobenzenesulfonamide (94% yield).

Characterization Data:

ParameterValueSource
1H NMR (CDCl₃)δ 7.83 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 1H)
13C NMR (MeOH-d₄)δ 142.3, 137.0, 133.8, 122.6
HRMS [M+Na]⁺ m/z 335.8289 (calc. 335.8300)

Comparative Analysis of Methods

ParameterDirect BrominationSulfonation Route
Regioselectivity Moderate (requires purification)High (>90% purity)
Yield 60–75%85–94%
Scalability Limited by byproduct formationSuitable for multi-gram scale
Cost Low (Br₂ is inexpensive)Moderate (ClSO₃H cost)

Mechanistic Insights

Bromination Dynamics

The sulfonamide group (-SO₂NH₂) deactivates the aromatic ring via electron withdrawal, favoring electrophilic attack at positions activated by residual electron density. In this compound, the first bromine directs the second to the para position, stabilized by resonance.

Solvent Effects

  • Polar Solvents : Enhance ionic intermediates but may promote side reactions.

  • Nonpolar Solvents : Improve regioselectivity by stabilizing transition states.

Optimization Strategies

Temperature Control

  • Low Temperatures (0–5°C) : Minimize polybromination during direct bromination.

  • Room Temperature : Optimal for sulfonyl chloride amination.

Catalytic Additives

  • FeBr₃ : Accelerates Br⁺ generation but may reduce yield due to Lewis acid coordination.

  • I₂ : Facilitates radical bromination pathways in nonpolar media.

Challenges and Solutions

ChallengeSolution
Polybromination Use stoichiometric Br₂ (2.0 equiv)
Low Solubility Employ DCM/MeCN mixtures (1:1)
Byproduct Formation Purify via silica gel chromatography (PE/EA eluent)

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
2,4-Dibromobenzenesulfonamide serves as a versatile reagent in organic synthesis. It is particularly useful in the preparation of sulfonamide derivatives and other complex molecules. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Sulfonamide FormationReacts with amines to form sulfonamides
Cross-Coupling ReactionsParticipates in C–N cross-coupling reactions
Electrophilic SubstitutionActs as an electrophile in aromatic substitution reactions

Biological Applications

2. Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity. It acts as a competitive inhibitor of bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides. This mechanism is crucial for developing new antibiotics, especially against resistant strains of bacteria.

Case Study: Antibacterial Screening
In a study conducted to identify novel antibiotics, this compound was tested against various Gram-negative bacteria. The results showed significant inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli6.25 µM
Klebsiella pneumoniae12.5 µM

Medical Applications

3. Drug Development:
Ongoing research explores the use of this compound in drug development. Its structural properties make it a candidate for creating new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Study: Cancer Treatment Potential
A patent describes methods for treating several types of cancer using compounds related to sulfonamides, including this compound. The compound's ability to inhibit specific cellular pathways may contribute to its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,4-dibromobenzenesulfonamide involves its reactivity towards nucleophiles and electrophiles. The sulfonamide group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical reactions. The bromine atoms enhance the compound’s reactivity, allowing for selective transformations under mild conditions .

Comparison with Similar Compounds

2,4-Dibromobenzenesulfonamide vs. 2,6-Dibromobenzenesulfonamide

  • Synthesis : 2,6-Dibromobenzenesulfonamide derivatives are synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts and aryl boronic acids, yielding compounds like 2,6-diphenylbenzenesulfonamide . In contrast, 2,4-dibromo derivatives may require regioselective bromination or alternative coupling strategies due to steric hindrance at the 2,4-positions.
  • The 2,6-isomer’s para-substitution may enhance symmetry, influencing crystal packing and solubility .

This compound vs. 3,5-Dibromobenzenesulfonamide

  • Biological Activity: 3,5-Dibromo-substituted derivatives (e.g., 4-(-N-(3-(2-benzylidenhydrazinyl)-3-oxopropyl)amino)-3,5-dibromobenzenesulfonamide) demonstrate potent carbonic anhydrase (CA) inhibitory activity and antibacterial properties, attributed to the balanced electron-withdrawing effects of bromine at symmetric positions . The 2,4-isomer’s asymmetric substitution may reduce CA affinity but improve membrane permeability.

This compound vs. Halogen-Swapped Analogues

  • Chlorine vs.
  • Nitro-Substituted Analogues : Nitro groups (e.g., in 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) introduce stronger electron-withdrawing effects, increasing acidity and reactivity in electrophilic substitutions .

Physicochemical Properties

Compound Substituents Key Properties
This compound Br (2,4), -SO₂NH₂ High molecular weight (310.96 g/mol), low solubility in polar solvents due to bromine’s hydrophobicity.
2,6-Diphenylbenzenesulfonamide Ph (2,6), -SO₂NH₂ Enhanced symmetry improves crystallinity; aryl groups increase π-π stacking .
3,5-Dibromobenzenesulfonamide Br (3,5), -SO₂NH₂ Symmetric substitution enhances CA inhibition (IC₅₀ < 10 nM) .
4-Chlorophenylpyrazole-sulfonamide Cl (4), pyrazole ring Heterocyclic ring introduces hydrogen-bonding sites, improving target selectivity .

Biological Activity

2,4-Dibromobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

This compound features a benzene ring substituted at the 2 and 4 positions with bromine atoms and a sulfonamide group. This structure contributes to its pharmacological properties, particularly its ability to interact with biological targets.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has exhibited significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were evaluated against common pathogens:
    • Escherichia coli: MIC = 6.72 mg/mL
    • Staphylococcus aureus: MIC = 6.63 mg/mL
    • Pseudomonas aeruginosa: MIC = 6.67 mg/mL
    • Salmonella typhi: MIC = 6.45 mg/mL
    • Candida albicans: MIC = 6.63 mg/mL .

These findings indicate that the compound has potential as an antimicrobial agent, especially in treating infections caused by drug-resistant strains.

2. Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides, including this compound, have been well-documented. In vivo studies have shown:

  • Significant inhibition of carrageenan-induced paw edema in rats, with inhibition percentages reaching up to 94.69% at specific time intervals .
  • The compound demonstrated comparable efficacy to diclofenac, a standard anti-inflammatory drug .

This suggests that the compound could be beneficial in managing inflammatory conditions.

3. Anticancer Activity

Recent research highlights the anticancer potential of sulfonamide derivatives:

  • In vitro studies revealed that certain analogues of dibromobenzenesulfonamide showed cytotoxic effects against breast cancer (MDA-MB-468) and leukemia cell lines with IC50 values ranging from 1.48 µM to 9.83 µM .
  • Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspases .

Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialE. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
C. albicans6.63 mg/mL
Anti-inflammatoryRat Paw EdemaUp to 94.69%
AnticancerMDA-MB-468IC50 = 1.48 µM

Q & A

Q. Table 1. Comparative Reactivity of Bromine Positions in Cross-Coupling Reactions

PositionReaction TypeCatalystYield (%)Reference
2-BrSuzuki-MiyauraPd(PPh₃)₄65
4-BrUllmann CouplingCuI/1,10-phen78

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d⁶)δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (s, 1H)
FT-IR1345 cm⁻¹ (S=O), 1598 cm⁻¹ (N–H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromobenzenesulfonamide
Reactant of Route 2
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